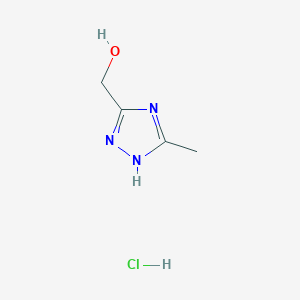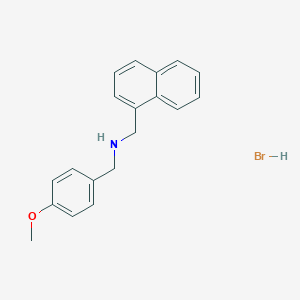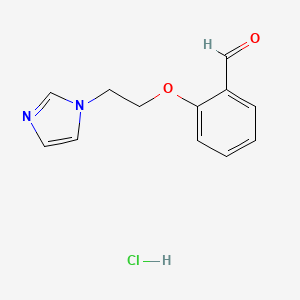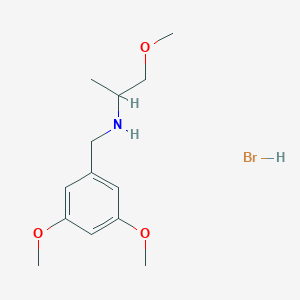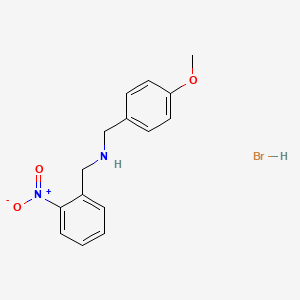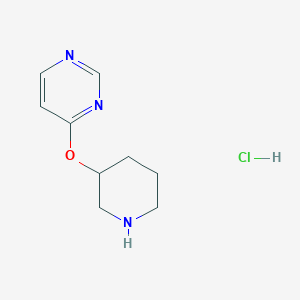
4-(Piperidin-3-yloxy)pyrimidine hydrochloride
Descripción general
Descripción
“4-(Piperidin-3-yloxy)pyrimidine hydrochloride” is a compound that contains a piperidine ring, which is a six-membered heterocyclic ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are key components in the production of drugs and have been utilized in various therapeutic applications .
Aplicaciones Científicas De Investigación
Water-Soluble Adenosine Receptor Antagonists
One study investigated water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as human A₃ adenosine receptor antagonists. The research aimed at improving the water solubility of these compounds for potential therapeutic applications. By functionalizing the C(5) position with a salifiable moiety and replacing the pyridin-4-yl moiety with a 1-(substituted)piperidin-4-yl ring, researchers developed a derivative that exhibited good water solubility at physiological pH. This compound demonstrated promising selectivity and potency as an adenosine receptor antagonist, suggesting its potential for intravenous infusion in therapeutic contexts (Baraldi et al., 2012).
Synthesis of Potent Deoxycytidine Kinase Inhibitors
Another study described a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in creating potent deoxycytidine kinase (dCK) inhibitors. The synthesis process, which involves converting commercially available compounds through a series of steps, presents an economical alternative to existing methods. This development could facilitate the production of new dCK inhibitors, which are critical in cancer therapy (Zhang et al., 2009).
Antibacterial Activity of Piperidine Containing Pyrimidine Derivatives
Research on the synthesis and antibacterial activity of certain piperidine-containing pyrimidine derivatives revealed that these compounds exhibit significant antibacterial properties. The study utilized microwave-assisted synthesis techniques to create a series of derivatives that were then tested for antibacterial activity. This research underscores the potential of piperidine-pyrimidine compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Corrosion Inhibition Properties
A study focused on the corrosion inhibition properties of piperidine derivatives on iron demonstrated the potential of these compounds in protecting against corrosion. Through quantum chemical calculations and molecular dynamics simulations, researchers identified several piperidine derivatives that showed promising adsorption and corrosion inhibition properties. This research could inform the development of new corrosion inhibitors for industrial applications (Kaya et al., 2016).
Safety and Hazards
The safety data sheet for a similar compound, “5-Fluoro-2-(piperidin-3-yloxy)pyrimidine hydrochloride”, suggests that it should be handled with care. It recommends avoiding contact with skin and eyes, and using proper protective equipment. If inhaled or ingested, medical attention should be sought .
Direcciones Futuras
Piperidine derivatives, including “4-(Piperidin-3-yloxy)pyrimidine hydrochloride”, continue to be a significant area of research in drug discovery. They are present in more than twenty classes of pharmaceuticals, and their synthesis, functionalization, and pharmacological application are subjects of ongoing study .
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which include 4-(piperidin-3-yloxy)pyrimidine hydrochloride, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to have a wide range of pharmacological applications .
Biochemical Pathways
It is known that purine and pyrimidine biosynthesis pathways play a significant role in physiology and metabolism .
Pharmacokinetics
The biological potency, adme properties, and pharmacokinetics/pharmacodynamics of pyrimidine-based drugs have been discussed .
Propiedades
IUPAC Name |
4-piperidin-3-yloxypyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-2-8(6-10-4-1)13-9-3-5-11-7-12-9;/h3,5,7-8,10H,1-2,4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXUWHIARSHERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=NC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-3-yloxy)pyrimidine hydrochloride | |
CAS RN |
1707602-56-9 | |
| Record name | Pyrimidine, 4-(3-piperidinyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707602-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



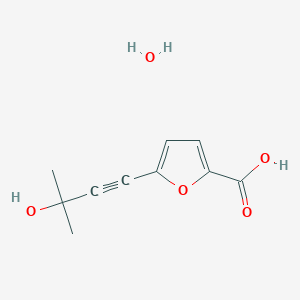
![[(3S,4S)-4-Methoxy-1,1-dioxidotetrahydro-3-thienyl]amine hydrochloride](/img/structure/B3060024.png)
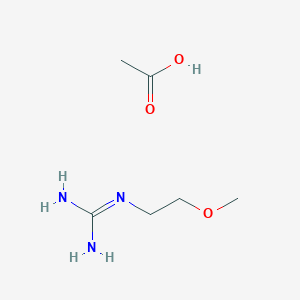
![[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride](/img/structure/B3060029.png)
![3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3060030.png)
